molecular formula C12H25NO2 B3119015 Methyl 3-(octylamino)propanoate CAS No. 24546-11-0

Methyl 3-(octylamino)propanoate

Cat. No. B3119015
CAS RN: 24546-11-0
M. Wt: 215.33 g/mol
InChI Key: FORLTEPZSIVUJB-UHFFFAOYSA-N
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Description

“Methyl 3-(octylamino)propanoate” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound. It’s important to note that the information might be under a different name or it’s not widely studied or used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(octylamino)propanoate” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Anticancer Activity

Methyl 3-(octylamino)propanoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and efficacy. Some studies suggest that this compound could serve as a lead structure for drug design, with comparable or even superior potency to existing reference drugs .

Antimicrobial Properties

The compound also displays antimicrobial activity. Investigations have focused on its ability to inhibit bacterial growth, making it a candidate for novel antibiotics. Researchers have studied its effectiveness against various pathogens, including bacteria and fungi .

Enantioselective Bioreduction

In a fascinating application, Methyl 3-(octylamino)propanoate has been subjected to whole-cell catalyzed bioreduction. This process converts it into (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), an intermediate compound in the production of duloxetine—an antidepressant drug. The enantioselective reduction of this compound highlights its potential in pharmaceutical synthesis .

Drug Design and Development

Researchers have explored the structure-activity relationship (SAR) of fluorinated heterocycles, including Methyl 3-(octylamino)propanoate. The presence of fluorine atoms significantly influences its anticancer and antimicrobial properties. By modifying substituents, scientists aim to optimize its safety profile and enhance its therapeutic potential .

Chemical Synthesis

Methyl 3-(octylamino)propanoate serves as a valuable building block in organic synthesis. Its unique structure allows for diverse functionalization, enabling the creation of more complex molecules. Chemists utilize it in the preparation of various derivatives and intermediates .

Biological Studies

Beyond its pharmacological applications, researchers have employed Methyl 3-(octylamino)propanoate in biological studies. Its interactions with cellular components, enzymatic processes, and metabolic pathways contribute to our understanding of biochemical mechanisms .

properties

IUPAC Name

methyl 3-(octylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-10-13-11-9-12(14)15-2/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORLTEPZSIVUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(octylamino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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